molecular formula C16H18N2O2S B11094485 N-[3-(tert-butylcarbamoyl)phenyl]thiophene-2-carboxamide CAS No. 5771-67-5

N-[3-(tert-butylcarbamoyl)phenyl]thiophene-2-carboxamide

Cat. No.: B11094485
CAS No.: 5771-67-5
M. Wt: 302.4 g/mol
InChI Key: SDFUQJBJIUAMFM-UHFFFAOYSA-N
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Description

N-[3-(tert-butylcarbamoyl)phenyl]thiophene-2-carboxamide is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a thiophene ring, which is a five-membered ring containing one sulfur atom, and a phenyl group substituted with a tert-butylcarbamoyl group. The combination of these functional groups imparts distinct chemical properties to the compound, making it a subject of study in medicinal chemistry, material science, and other disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(tert-butylcarbamoyl)phenyl]thiophene-2-carboxamide typically involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized using methods such as the Gewald reaction, Paal-Knorr synthesis, or Fiesselmann synthesis.

    Introduction of the Phenyl Group: The phenyl group can be introduced through electrophilic aromatic substitution reactions, where a suitable phenyl precursor reacts with the thiophene ring.

    Addition of the tert-Butylcarbamoyl Group: The tert-butylcarbamoyl group is typically introduced through a reaction with tert-butyl isocyanate under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing catalysts to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[3-(tert-butylcarbamoyl)phenyl]thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of thiol derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the thiophene and phenyl rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles, electrophiles.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted thiophene and phenyl derivatives.

Mechanism of Action

The mechanism of action of N-[3-(tert-butylcarbamoyl)phenyl]thiophene-2-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various pathways, influencing cellular processes such as signal transduction, gene expression, and metabolic regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(tert-butylcarbamoyl)phenyl]thiophene-2-carboxamide is unique due to the presence of both the thiophene ring and the tert-butylcarbamoyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in medicinal chemistry, material science, and biological research.

Properties

CAS No.

5771-67-5

Molecular Formula

C16H18N2O2S

Molecular Weight

302.4 g/mol

IUPAC Name

N-[3-(tert-butylcarbamoyl)phenyl]thiophene-2-carboxamide

InChI

InChI=1S/C16H18N2O2S/c1-16(2,3)18-14(19)11-6-4-7-12(10-11)17-15(20)13-8-5-9-21-13/h4-10H,1-3H3,(H,17,20)(H,18,19)

InChI Key

SDFUQJBJIUAMFM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=CS2

Origin of Product

United States

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